Bienvenue dans la boutique en ligne BenchChem!

N-(Pyrrolidin-2-ylmethyl)thiophene-2-sulfonamide hydrochloride

Medicinal Chemistry Structure-Activity Relationship Sulfonamide Pharmacophore

N-(Pyrrolidin-2-ylmethyl)thiophene-2-sulfonamide hydrochloride (CAS 1261236-10-5, MFCD18380294; molecular formula C9H15ClN2O2S2, MW 282.81) is a bifunctional building block that integrates a thiophene-2-sulfonamide core with a pyrrolidin-2-ylmethyl substituent, supplied as the hydrochloride salt for enhanced aqueous solubility and handling. The thiophene-2-sulfonamide pharmacophore is a privileged scaffold in medicinal chemistry, documented as the core of carbonic anhydrase inhibitors , antibacterials that interfere with folate biosynthesis , and ion-channel modulators.

Molecular Formula C9H15ClN2O2S2
Molecular Weight 282.8 g/mol
Cat. No. B7897461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Pyrrolidin-2-ylmethyl)thiophene-2-sulfonamide hydrochloride
Molecular FormulaC9H15ClN2O2S2
Molecular Weight282.8 g/mol
Structural Identifiers
SMILESC1CC(NC1)CNS(=O)(=O)C2=CC=CS2.Cl
InChIInChI=1S/C9H14N2O2S2.ClH/c12-15(13,9-4-2-6-14-9)11-7-8-3-1-5-10-8;/h2,4,6,8,10-11H,1,3,5,7H2;1H
InChIKeyZSASBRMFCOXRGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Pyrrolidin-2-ylmethyl)thiophene-2-sulfonamide hydrochloride: Structural, Physicochemical, and Procurement Overview


N-(Pyrrolidin-2-ylmethyl)thiophene-2-sulfonamide hydrochloride (CAS 1261236-10-5, MFCD18380294; molecular formula C9H15ClN2O2S2, MW 282.81) is a bifunctional building block that integrates a thiophene-2-sulfonamide core with a pyrrolidin-2-ylmethyl substituent, supplied as the hydrochloride salt for enhanced aqueous solubility and handling . The thiophene-2-sulfonamide pharmacophore is a privileged scaffold in medicinal chemistry, documented as the core of carbonic anhydrase inhibitors [1], antibacterials that interfere with folate biosynthesis [2], and ion-channel modulators [3]. The pyrrolidin-2-ylmethyl appendage introduces a basic secondary amine with a well-defined spatial vector that enables downstream N-functionalization—alkylation, acylation, or sulfonylation—without perturbing the thiophene-sulfonamide geometry, a feature exploited in DPP-4 inhibitor optimization where similar pyrrolidin-2-ylmethyl sulfonamides achieved picomolar potency [4]. This compound is preferentially positioned for medicinal chemistry programs that require late-stage diversification at the pyrrolidine nitrogen while preserving the sulfonamide hydrogen-bonding capacity.

Why Generic Substitution Cannot Replace N-(Pyrrolidin-2-ylmethyl)thiophene-2-sulfonamide hydrochloride in Lead Optimization Programs


Attempting to substitute N-(Pyrrolidin-2-ylmethyl)thiophene-2-sulfonamide hydrochloride with a closely related analog—such as the pyridine-2-sulfonamide congener (CAS 1353963-31-1) [1], the N-methyl tertiary sulfonamide variant (CAS 1420888-81-8) , or a simple thiophene-2-sulfonamide lacking the pyrrolidine moiety—introduces critical liabilities that cascade through medicinal chemistry workflows. The pyridine analog replaces the electron-rich thiophene with an electron-deficient pyridine bearing a basic nitrogen, fundamentally altering the heteroaryl electrostatic potential, hydrogen-bond acceptor geometry, and CYP450 susceptibility—without quantitative head-to-head data, the direction and magnitude of potency shift against any given target are unpredictable [1]. The N-methyl variant permanently caps the sulfonamide nitrogen, extinguishing the secondary sulfonamide N–H that serves as a canonical hydrogen-bond donor in at least four documented target classes: carbonic anhydrases [2], serine proteases [3], ion channels [4], and DPP-4 [5]; loss of this donor in DPP-4 pyrrolidin-2-ylmethyl sulfonamide series resulted in a >1000-fold potency erosion when the N–H was alkylated [5]. Simple thiophene-2-sulfonamide omits the pyrrolidin-2-ylmethyl handle entirely, forfeiting the sole site for modular diversification. Generic replacement therefore simultaneously perturbs pharmacophore geometry, eliminates key binding interactions, and removes synthetic versatility—each a quantifiable risk that procurement of the exact compound mitigates.

Quantitative Differentiation Evidence for N-(Pyrrolidin-2-ylmethyl)thiophene-2-sulfonamide hydrochloride Versus Closest Analogs


Preserved Secondary Sulfonamide N–H Hydrogen-Bond Donor Capacity vs. N-Methyl Congener

N-(Pyrrolidin-2-ylmethyl)thiophene-2-sulfonamide hydrochloride retains the secondary sulfonamide functionality (–SO2–NH–CH2–) that provides one hydrogen-bond donor (HBD) capable of engaging catalytic residues in target enzymes. The closest commercially available tertiary sulfonamide analog, N-methyl-N-(pyrrolidin-3-ylmethyl)thiophene-2-sulfonamide hydrochloride (CAS 1420888-81-8), is permanently N-methylated at the sulfonamide nitrogen, eliminating this HBD . In the DPP-4 pyrrolidin-2-ylmethyl sulfonamide series, N-alkylation that removes the sulfonamide N–H was explicitly shown to ablate potency, with the secondary sulfonamide analog 7k achieving an IC50 of 0.38 nM whereas N-alkylated congeners suffered >1000-fold potency loss [1]. While this DPP-4 comparison involves a beta-homophenylalanine scaffold distinct from the target compound, the pharmacophore principle—that the sulfonamide N–H is a structurally conserved, target-validated HBD—applies across at least four target classes [2]. Procurement of the N-methyl variant therefore introduces a proven, quantifiable risk of complete target disengagement if the binding site requires this donor.

Medicinal Chemistry Structure-Activity Relationship Sulfonamide Pharmacophore

Thiophene vs. Pyridine Heteroaryl Electronic Topology: Differential Lipophilicity and Basicity Profiles

The target compound features a thiophene ring at the 2-sulfonamide position, whereas the closest heteroaryl variant—N-(pyrrolidin-2-ylmethyl)pyridine-2-sulfonamide hydrochloride (CAS 1353963-31-1, MW 277.77) [1]—incorporates a pyridine ring. The pyridine nitrogen introduces a basic center (pKa ~5.2 for the conjugate acid of pyridine vs. thiophene which lacks a basic heteroatom) and reduces lipophilicity: the calculated LogP difference between matched thiophene/pyridine pairs in drug-like sulfonamides averages approximately 0.7–1.0 log units (thiophene more lipophilic), which corresponds to a ~5–10-fold difference in calculated partition coefficient [2]. The thiophene sulfur atom provides a distinct polarizability volume (~5.2 ų) absent in pyridine, enabling unique van der Waals contacts with hydrophobic protein sub-pockets [3]. Additionally, the pyridine nitrogen is a metabolic soft spot for N-oxidation by flavin-containing monooxygenases (FMOs), a liability not shared by thiophene [4]. Although no direct head-to-head metabolic stability data exist for this exact pair, the class-level differences in LogP, basicity, and metabolic vulnerability are mechanistically unambiguous and translate into differential in vivo clearance predictions that justify compound-specific procurement.

Physicochemical Profiling Medicinal Chemistry Lead Optimization

Pyrrolidin-2-ylmethyl as a Synthetic Diversification Handle vs. Simple Thiophene-2-sulfonamide

N-(Pyrrolidin-2-ylmethyl)thiophene-2-sulfonamide hydrochloride provides a secondary amine at the pyrrolidine ring that is available for N-functionalization (alkylation, acylation, reductive amination, sulfonylation, urea formation) without affecting the sulfonamide linkage . By contrast, simple thiophene-2-sulfonamide (CAS 6339-87-3, MW 163.22) [1] lacks any pendant amine; diversification requires either sulfonamide N-alkylation (which, as demonstrated in Evidence Item 1, risks ablating target engagement) or electrophilic aromatic substitution on the thiophene ring, which is limited to the 5-position and offers narrower scope. A structurally analogous diversification strategy was validated in the pyrrolidin-2-ylmethyl sulfonamide DPP-4 inhibitor program, where the pyrrolidine nitrogen was systematically derivatized to generate >50 analogs spanning a 10,000-fold potency range (IC50 from 0.38 nM to >4 μM), demonstrating that this handle is both synthetically tractable and pharmacologically informative [2]. Procurement of simple thiophene-2-sulfonamide forfeits this entire chemical space, requiring de novo synthesis of the pyrrolidin-2-ylmethyl linker if downstream SAR exploration is needed—adding 3–5 synthetic steps and substantial cost.

Synthetic Chemistry Parallel Synthesis Library Design

Aqueous Solubility Advantage Conferred by Hydrochloride Salt Form vs. Free Base Analogs

N-(Pyrrolidin-2-ylmethyl)thiophene-2-sulfonamide hydrochloride is supplied as a pre-formed hydrochloride salt (1:1 stoichiometry, MW 282.81), whereas several structurally related pyrrolidin-2-ylmethyl sulfonamides are available only as free bases . The pyrrolidine secondary amine has a calculated pKa of approximately 10.5–11.0 [1]; salt formation with HCl ensures full protonation at physiological and formulation-relevant pH values (pH 1–7.4), which enhances aqueous solubility relative to the neutral free base. For a typical amine with pKa ~10.5, the hydrochloride salt can increase aqueous solubility by 10- to 1000-fold compared to the free base, depending on the counterion and crystal lattice energy [2]. The structurally analogous free base N-{[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl}thiophene-2-sulfonamide (CAS 1705061-95-5, MW 363.45) lacks the hydrochloride counterion and may require separate salt screening, formulation optimization, or pH adjustment for in vivo dosing—adding weeks to early PK studies. Procurement of the pre-formed HCl salt eliminates this salt-screening step and provides batch-to-batch consistency in dissolution behavior, which is critical for reproducible in vivo pharmacology.

Formulation Science Preclinical Development Physicochemical Profiling

Thiophene Sulfur as a Privileged Polarizability Element vs. Phenyl Sulfonamide in Ion-Channel Modulation

The thiophene-2-sulfonamide moiety in the target compound provides a divalent sulfur atom capable of engaging in sulfur–π interactions with aromatic protein side chains (Phe, Tyr, Trp) and sulfur–oxygen chalcogen bonding, interactions that are geometrically and energetically unavailable to phenyl sulfonamide analogs [1]. In the pyrrolidinyl sulfonamide ion-channel modulator patent series (US 8,163,720), thiophene sulfonamides were explicitly claimed alongside phenyl sulfonamides as sodium channel inhibitors, with structure-activity data indicating that thiophene-for-phenyl replacement modulated both potency and isoform selectivity [2]. Sulfur–π interaction energies have been quantified in protein–ligand complexes at approximately –1.5 to –3.0 kcal/mol per contact, comparable to a moderate hydrogen bond, and are uniquely contributed by the thiophene sulfur atom; the phenyl analog lacks this interaction entirely [1]. The target compound therefore retains this privileged interaction motif while the phenyl sulfonamide comparator (e.g., 5-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene-2-sulfonamide, which actually incorporates both phenyl and thiophene motifs) introduces additional steric bulk at the pyrrolidine nitrogen that may restrict conformational freedom .

Ion Channel Pharmacology Sulfur-Pi Interactions Medicinal Chemistry

Multitarget Scaffold Privilege: Documented Activity Across Carbonic Anhydrase, Serine Protease, DPP-4, and Ion Channel Families

The thiophene-2-sulfonamide scaffold, particularly when elaborated with a pyrrolidine-containing side chain, is a validated privileged structure with demonstrated inhibitory activity against four mechanistically distinct target classes: (1) carbonic anhydrase isoforms I, II, IX, and XII, where 5-substituted thiophene-2-sulfonamides achieve Ki values in the low nanomolar range (e.g., Ki = 5.4 nM against CA II for select triazolyl-thiophene-2-sulfonamides) [1]; (2) human kallikrein 6 (a serine protease), where amidinothiophene-pyrrolidinone-sulfonamide conjugates yielded potent inhibitors identified through structure-based virtual screening and confirmed by X-ray crystallography [2]; (3) DPP-4, where pyrrolidin-2-ylmethyl sulfonamide 7k achieved IC50 = 0.38 nM [3]; and (4) voltage-gated sodium channels, where pyrrolidinyl thiophene sulfonamides are claimed as ion-channel modulators [4]. In contrast, simple thiophene-2-sulfonamide without the pyrrolidine side chain has documented antibacterial activity via folate biosynthesis inhibition (IC50 values typically in the micromolar range against S. aureus) [5] but lacks the potency and target breadth conferred by the pyrrolidin-2-ylmethyl extension. The target compound, as an intermediate retaining both the thiophene-sulfonamide core and the pyrrolidine handle, sits at the intersection of these four target classes and is structurally poised for elaboration toward any of them.

Privileged Scaffold Polypharmacology Drug Discovery

Highest-Value Application Scenarios for N-(Pyrrolidin-2-ylmethyl)thiophene-2-sulfonamide hydrochloride Procurement


Parallel Library Synthesis for DPP-4, Carbonic Anhydrase, or Ion Channel Lead Optimization

Procure this compound as the central scaffold for a 50–200 compound parallel library targeting any of the four validated target classes (DPP-4, carbonic anhydrase isoforms, serine proteases, or voltage-gated sodium channels) [1]. The pyrrolidine secondary amine serves as the diversification point—through acylation, sulfonylation, reductive amination, or urea formation—without affecting the thiophene-2-sulfonamide pharmacophore. In the DPP-4 series, this exact diversification strategy produced analog 7k (IC50 = 0.38 nM) from the pyrrolidine intermediate [2], demonstrating the feasibility of achieving sub-nanomolar potency from this scaffold. The pre-formed hydrochloride salt enables direct use in parallel synthesis without free-basing, reducing workflow complexity. This scenario is most appropriate for medicinal chemistry teams that have confirmed target engagement of the thiophene-2-sulfonamide core and seek rapid SAR exploration around the pyrrolidine vector.

In Vivo Pharmacological Profiling Enabled by Pre-Formed Hydrochloride Salt

Use the pre-formed hydrochloride salt directly in rodent PK/PD studies without salt screening or formulation development [1]. The protonated pyrrolidine nitrogen (pKa ~10.5) ensures >99.9% ionization at physiological pH (7.4), conferring aqueous solubility sufficient for intravenous and oral dosing solutions [2]. This contrasts with free base analogs such as N-{[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl}thiophene-2-sulfonamide (CAS 1705061-95-5) , which require pH adjustment, co-solvent systems, or amorphous solid dispersion formulation before in vivo dosing—each adding 2–4 weeks to study timelines. Batch-to-batch consistency in salt stoichiometry and dissolution behavior eliminates a significant source of inter-experiment variability in early ADME studies. Appropriate for pharmacology teams transitioning from in vitro enzyme/biochemical assays to in vivo efficacy models.

Physicochemical Differentiation in Matched Molecular Pair Analysis

Deploy this compound as the thiophene partner in a matched molecular pair (MMP) study against the pyridine analog N-(pyrrolidin-2-ylmethyl)pyridine-2-sulfonamide hydrochloride (CAS 1353963-31-1) [1] to experimentally quantify the impact of thiophene vs. pyridine on LogP, solubility, permeability, metabolic stability, and CYP inhibition. The calculated ΔLogP of approximately 0.7–1.0 log units [2] and the differential FMO-mediated oxidative metabolism liability of pyridine provide testable hypotheses that, when experimentally confirmed, inform heteroaryl selection across the entire discovery portfolio. This MMP approach is most valuable in lead optimization programs where the sulfonamide-linked heteroaryl is a variable position and data-driven selection between thiophene and pyridine is required for candidate nomination.

Fragment-Based or Structure-Based Drug Design Leveraging the Secondary Sulfonamide N–H

Employ this compound in fragment-based screening or structure-based design campaigns where the secondary sulfonamide N–H serves as a structurally characterized hydrogen-bond donor to a conserved binding-site residue. The N–H has been visualized in X-ray co-crystal structures of related thiophene-2-sulfonamide inhibitors bound to carbonic anhydrase (coordinating the catalytic Zn²⁺ ion) [1] and in pyrrolidin-2-ylmethyl sulfonamide 7k bound to DPP-4 (hydrogen bond to Q553) [2]. The N-methyl tertiary sulfonamide analog (CAS 1420888-81-8) cannot serve this role because it lacks the N–H donor, and simple thiophene-2-sulfonamide lacks the pyrrolidine extension needed for additional binding-site contacts. This scenario is targeted at structural biology and computational chemistry groups that require a building block with a validated, structurally characterized hydrogen-bonding motif for fragment growing or scaffold hopping.

Quote Request

Request a Quote for N-(Pyrrolidin-2-ylmethyl)thiophene-2-sulfonamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.